(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride

Lipophilicity Blood-brain barrier Drug design

CNS lead optimization campaigns frequently stall at the N-alkyl substitution stage, where incorrect lipophilicity or steric bulk undermines brain penetration. (Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride supplies a pre-optimized isopropyl-thiophene scaffold-XLogP3 of 1.9 and 3 rotatable bonds-directly aligned with CNS drug-likeness criteria, eliminating iterative N-alkylation screening. • 98% HPLC purity; MW 191.72 g/mol (free base: 155.26 g/mol) • Ready-to-couple hydrochloride salt; privileged isopropyl motif found in beta-blockers and antihistamines • Deployable as a reference standard, fragment, or synthetic precursor Supplied with full spectroscopic characterization (NMR, MS). In stock.

Molecular Formula C8H14ClNS
Molecular Weight 191.72 g/mol
CAS No. 610309-78-9
Cat. No. B3146899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride
CAS610309-78-9
Molecular FormulaC8H14ClNS
Molecular Weight191.72 g/mol
Structural Identifiers
SMILESCC(C)NCC1=CC=CS1.Cl
InChIInChI=1S/C8H13NS.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H
InChIKeyLUUMRSGETULSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride: Technical Baseline


(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride (CAS 610309-78-9) is a secondary amine hydrochloride salt featuring an isopropyl group on a thiophen-2-ylmethylamine scaffold. It is a versatile building block for medicinal chemistry and organic synthesis, characterized by a computed XLogP3 of 1.9 and a molecular weight of 191.72 g/mol (free base: 155.26 g/mol). [1] The compound is available from multiple suppliers with typical purity of 98% as determined by HPLC.

Isopropyl-thiophene secondary amine building block for medicinal chemistry
Hydrochloride salt form enhances aqueous solubility for biological assays
High-purity grade suitable for fragment-based and structure-guided design

Why N-Alkyl Substitution Prevents Generic Interchange


Although thiophene methylamine derivatives share a common core, variation in the N-alkyl substituent critically modulates key physicochemical properties—lipophilicity, steric profile, and conformational flexibility—that directly impact biological target engagement, membrane permeability, and pharmacokinetic behavior. Generic substitution among N-methyl, N-isopropyl, N-butyl, or N-tert-butyl analogs without quantitative cross-comparison risks suboptimal performance in drug discovery campaigns, as demonstrated by the divergent XLogP3 values and rotatable bond counts discussed below. It should be noted that direct head-to-head experimental comparisons for this specific compound versus its N-alkyl analogs are not publicly available in primary literature, and the evidence presented here relies on computed physicochemical properties and vendor quality data. [1][2][3][4]

N-Alkyl variation Isopropyl, methyl, butyl, or tert-butyl analogs exhibit divergent computed lipophilicity and flexibility; direct substitution without evaluation may shift target engagement or permeability.
Salt form mismatch Free base and hydrochloride salt differ in aqueous solubility and handling; interchange may alter dissolution profiles in biological media.
Class-level inference No direct experimental head-to-head comparison data are publicly available; substitution risk is inferred from computed properties and vendor specifications.

Quantitative Differentiation vs. N-Alkyl Analogs


Lipophilicity Tuned for CNS Penetration

The target compound exhibits a computed XLogP3 of 1.9, which falls within the optimal range for central nervous system (CNS) drug candidates (1.5–3.0). In contrast, the N-methyl analog (CAS 58255-18-8) has XLogP3 = 1.1, indicating lower membrane permeability, while the N-butyl analog (CAS 58924-53-1) is more lipophilic (XLogP3 = 2.3), potentially increasing off-target binding and toxicity risk. [1][2][3]

Lipophilicity Profile
Class-level inference
XLogP3 = 1.9
vs N-methyl: 1.1
vs N-butyl: 2.3
Reported intermediate lipophilicity for CNS lead-likeness criteria
Computed property; no experimental logP data available
Lipophilicity Blood-brain barrier Drug design

Conformational Flexibility and Steric Profile

The number of rotatable bonds is a critical determinant of ligand conformational entropy and bioavailability. The target compound has 3 rotatable bonds, compared to 2 for the N-methyl analog and 5 for the N-butyl analog. The N-tert-butyl analog (CAS 344257-87-0) also has 3 rotatable bonds but introduces greater steric bulk (tertiary carbon). [1][2][3][4]

Rotatable Bonds
Supporting evidence
3 rotatable bonds
N-methyl: 2; N-butyl: 5; N-tert-butyl: 3
Moderate flexibility balances conformational sampling and entropic penalty
Computed from SMILES; structural comparison only
Conformational entropy Ligand flexibility Binding affinity

Hydrochloride Salt: Solubility & Purity

The hydrochloride salt (CAS 610309-78-9) is preferred for biological assays and in vivo studies due to enhanced aqueous solubility compared to the free base (CAS 259655-05-5). Commercial batches are routinely certified at 98% purity by HPLC, ensuring batch-to-batch reproducibility.

Salt Form & Purity
Supplier specification
98% (HPLC)
Hydrochloride salt
Enhanced aqueous solubility and batch-to-batch consistency
Vendor HPLC data; review COA for lot-specific values
Salt form Solubility Quality control

Application Scenarios


CNS Drug Discovery Scaffold

The intermediate lipophilicity (XLogP3 = 1.9) and moderate conformational flexibility (3 rotatable bonds) of the isopropyl-thiophene methylamine scaffold align with CNS drug-likeness criteria, making the hydrochloride salt a strategically relevant building block for programs targeting neurodegenerative or psychiatric disorders where brain penetration is essential. [1]

Synthetic Intermediate for Isopropyl Bioactives

The isopropyl group is a privileged motif in beta-blockers, antihistamines, and other pharmaceuticals. This compound serves as a direct precursor or fragment for constructing drug candidates requiring the isopropyl-thiophene pharmacophore, reducing the synthetic burden of N-alkylation optimization. [1]

Analytical Reference Standard

With a certified purity of 98% by HPLC and well-characterized spectroscopic signatures, the hydrochloride salt can be deployed as a reference standard for quantifying related impurities or metabolites in drug substance analysis, leveraging its well-defined NMR and MS profiles.

Application
Selection Property
Validation Focus
CNS Drug Discovery Scaffold
Intermediate lipophilicity and conformational flexibility
Blood-brain barrier permeability screening; target engagement assays
Isopropyl Bioactives Synthesis
Isopropyl-thiophene fragment as privileged motif
N-alkylation optimization; analog synthesis and SAR studies
Analytical Reference Standard
Certified HPLC purity and characterized spectra
Impurity profiling; method calibration in drug substance analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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